1-(3-Bromophenyl)ethan-1-one oxime
Overview
Description
1-(3-Bromophenyl)ethan-1-one oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Acetyl Enamides
Reductive acetylation of oximes, including 1-(4-Bromophenyl)ethanone oxime, was mediated with iron(II) acetate. This process is important in the synthesis of N-acetyl enamides, acyclic N-acetyl α-arylenamides, which have applications in organic synthesis (Tang et al., 2014).
Synthesis of Thiadiazoles
The reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride were studied. This includes compounds similar to 1-(3-Bromophenyl)ethan-1-one oxime, leading to the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles, which have potential applications in pharmaceutical and agrochemical industries (Yoon, Cho, & Kim, 1998).
Extraction of Copper
1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, related to this compound, were synthesized and used for copper extraction from acidic solutions. This indicates their potential in metal extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Intermolecular Hydrogen Bonding Networks
Studies on 1,2-Diaryl(3-pyridyl)ethanone Oximes, which are structurally similar to this compound, revealed intermolecular hydrogen bonding networks. These findings are significant in understanding molecular interactions in solid-state chemistry (Alcalde et al., 2008).
Synthesis of Complexes with Transition Metals
Ethane-1,2-bis(thio-r-glyoximes) have been synthesized from compounds similar to this compound. Their polymeric complexes with Ni(II), Cu(II), and Co(III) indicate applications in coordination chemistry (Sevindir, 1994; Sevindir, 2000).
Potential Cytotoxic and Antitumor Agents
The synthesis of 1-phenyl-1-nonen-3-one oximes, akin to this compound, suggests their potential as cytotoxic and antitumor agents (Dimmock, Smith, Noble, & Pannekoek, 1978).
Catalytic Esterolysis
Studies on optically active polymeric oximes show that these compounds, related to this compound, can catalyze esterolysis, important in various chemical transformations (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).
Flotation Collector for Malachite
A novel collector 1-(2-hydroxyphenyl)hex-2-en-1-one oxime was synthesized, demonstrating excellent collecting power for malachite, similar to this compound (Li, Zhou, & Lin, 2020).
Properties
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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